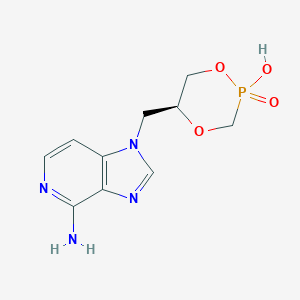
1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperonylpiperazine dihydrochloride is a chemical compound with the molecular formula C12H16N2O2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperonylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: In industrial settings, the production of 1-piperonylpiperazine dihydrochloride often involves the use of parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Piperonylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
1-Piperonylpiperazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-piperonylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide in macrophage cells, indicating its potential anti-inflammatory effects . The compound may also interact with GABA receptors, leading to various physiological effects .
Comparison with Similar Compounds
1-Piperonylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-Benzylpiperazine: This compound is used as a precursor in the synthesis of various piperazine derivatives.
1-Methylpiperazine: It is another piperazine derivative with different chemical properties and applications.
Uniqueness: 1-Piperonylpiperazine dihydrochloride is unique due to its specific chemical structure and the presence of the piperonyl group, which imparts distinct chemical and biological properties .
Conclusion
1-Piperonylpiperazine dihydrochloride is a versatile compound with significant applications in scientific research, chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
CAS No. |
38063-96-6 |
|---|---|
Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14;/h1-2,7,13H,3-6,8-9H2;1H |
InChI Key |
KIRCBXHUNJIYKS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl |
| 38063-96-6 | |
Related CAS |
32231-06-4 (Parent) |
Synonyms |
1-piperonylpiperazine 1-piperonylpiperazine dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


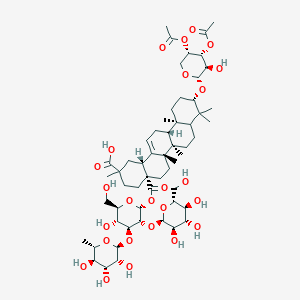


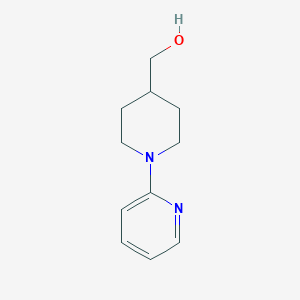
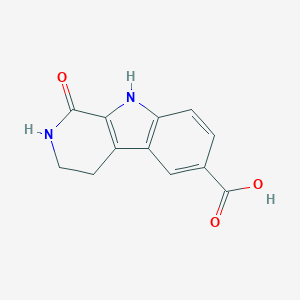
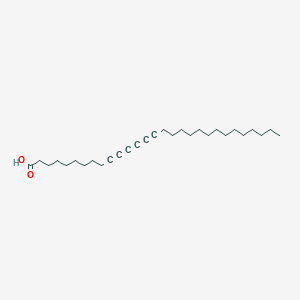
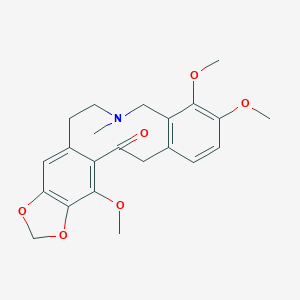
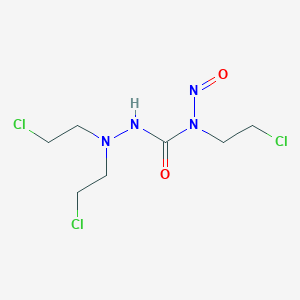
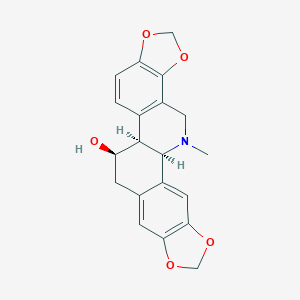
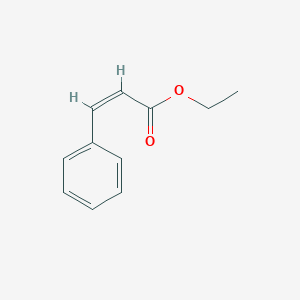


![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
